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molecular formula C10H21NO2 B1632071 N-methyl-N-pentyl-beta-alanine methyl ester CAS No. 744266-99-7

N-methyl-N-pentyl-beta-alanine methyl ester

Cat. No. B1632071
M. Wt: 187.28 g/mol
InChI Key: ZWKFEVVFVAGPDE-UHFFFAOYSA-N
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Patent
US07214818B2

Procedure details

68.8 g (367.4 mmol) N-methyl-N-pentyl-β-alanine methyl ester was hydrolyzed by refluxing with 138 ml water. Then the water is partly distilled off and 83 ml (472.7 mmol) hydrochloric acid (19%) was added. Water was distilled off again and 230 ml methyl ethyl ketone was added to remove residual water by azeotropic distillation. The reaction mixture was then cooled to 24° C. The crystallized product was separated and washed with methyl ethyl ketone and subsequently dried in vacuo. 63.7 g (82.7%) N-methyl-N-pentyl-β-alanine hydrochloride were obtained.
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[ClH:14]>O>[ClH:14].[CH3:12][N:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:5][CH2:4][C:3]([OH:13])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
68.8 g
Type
reactant
Smiles
COC(CCN(CCCCC)C)=O
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
138 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the water is partly distilled off
DISTILLATION
Type
DISTILLATION
Details
Water was distilled off again
ADDITION
Type
ADDITION
Details
230 ml methyl ethyl ketone was added
CUSTOM
Type
CUSTOM
Details
to remove residual water
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
The crystallized product was separated
WASH
Type
WASH
Details
washed with methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
subsequently dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCC(=O)O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 g
YIELD: PERCENTYIELD 82.7%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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